molecular formula C13H21N3O3S B13317026 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine

Cat. No.: B13317026
M. Wt: 299.39 g/mol
InChI Key: NCJYPJMCKTUWDG-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C13H21N3O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzenesulfonyl group and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as vasodilation, reduced blood pressure, and altered neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-amine
  • 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzenesulfonyl group enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanamine

InChI

InChI=1S/C13H21N3O3S/c1-19-12-2-4-13(5-3-12)20(17,18)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3

InChI Key

NCJYPJMCKTUWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN

Origin of Product

United States

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